3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Overview
Description
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both benzofuran and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound allows for various chemical modifications, making it a versatile scaffold for drug development.
Mechanism of Action
Mechanism of Action of 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione
Target of Action The primary target of the compound 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione is Poly ADP ribose polymerase-1 (PARP-1), a crucial enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells .
Mode of Action 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione interacts with PARP-1, inhibiting its activity. This inhibition prevents the repair of DNA single-strand breakage and aggravates DNA double-strand breakage .
Biochemical Pathways The inhibition of PARP-1 by 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione affects the DNA damage repair pathway. This leads to an increase in DNA damage, particularly DNA single-strand and double-strand breaks .
Result of Action The action of 3-benzyl-1H-1benzofuro[3,2-d]pyrimidine-2,4-dione leads to increased DNA damage in cancer cells, promoting their apoptosis through the mitochondrial apoptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields. The reaction is catalyzed by sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials, would apply.
Chemical Reactions Analysis
Types of Reactions
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a scaffold for developing new therapeutic agents, particularly in the field of oncology.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: These are bioisosteres of benzofuro[3,2-d]pyrimidine and are used in existing anticancer drugs like gefitinib and erlotinib.
Uniqueness
3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both benzofuran and pyrimidine moieties allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery.
Properties
IUPAC Name |
3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-15-14(12-8-4-5-9-13(12)22-15)18-17(21)19(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQGGKNETDNNNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332135 | |
Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679006 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91625-99-9 | |
Record name | 3-benzyl-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201332135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.